

An In-depth Technical Guide to the Stereoisomer Analysis of (+)-Isononyl Acetate

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Compound of Interest

Compound Name: (+)-isononyl acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the stereoisomers of isononyl acetate, with a focus on the chiral analysis of the putative **(+)-isononyl acetate**. Given that commercial isononyl acetate is typically available as a mixture of isomers, this document outlines the foundational principles and experimental protocols necessary for the separation and characterization of its potential stereoisomers.

Introduction to Isononyl Acetate and its Isomerism

Isononyl acetate is a $C_{11}H_{22}O_2$ molecule known for its sweet, floral, and fruity aroma, leading to its use in the fragrance industry.^{[1][2][3]} It is synthesized through the esterification of isononanol with acetic acid or its anhydride.^[4] The term "isononyl" refers to a branched nine-carbon alkyl group, which can exist as various structural isomers. Consequently, isononyl acetate is generally a mixture of isomers.^{[1][2]}

The specific designation "**(+)-isononyl acetate**" implies the presence of a chiral center and that the molecule is optically active, rotating plane-polarized light in the dextrorotatory direction. Chirality in isononyl acetate would originate from the isononanol precursor. For instance, an isononanol such as 3,5,5-trimethylhexan-1-ol would result in an achiral isononyl acetate (3,5,5-trimethylhexyl acetate). However, other structural isomers of isononanol are chiral, which would lead to chiral isononyl acetate enantiomers. The analysis and separation of such stereoisomers are critical in fields like drug development, where different enantiomers of a chiral molecule can exhibit distinct pharmacological activities.

Physicochemical Properties of Isononyl Acetate (Isomeric Mixture)

The following table summarizes the available quantitative data for the isomeric mixture of isononyl acetate.

Property	Value	Reference
Molecular Formula	C11H22O2	[1][2][4][5]
Molecular Weight	186.29 g/mol	[4][5]
Density at 20°C	0.863 - 0.869 g/mL	[1][2]
Refractive Index at 20°C	1.4200 - 1.4250	[1][2]
Flash Point	71 °C (159.8 °F)	[1][2][4]
Solubility	Insoluble in water; soluble in ethanol	[1][2]
Assay (% GC)	Sum of isomers > 98%	[1][2]
Optical Rotation	Data not available / 0 / 0	[1][2][4]

Analytical Methodologies for Isomer Separation

The analysis of isononyl acetate isomers primarily involves chromatographic techniques. Gas chromatography (GC) is suitable for assessing the purity and the isomeric composition of the mixture, while chiral high-performance liquid chromatography (HPLC) is the method of choice for the separation of enantiomers.

Gas Chromatography (GC) for Isomer Profiling

GC is a powerful technique for separating and quantifying the different structural isomers of isononyl acetate present in a mixture.

Experimental Protocol: GC Analysis of Isononyl Acetate Isomers

- Objective: To separate and quantify the constitutional isomers of isononyl acetate.

- Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase to 240°C at a rate of 10°C/min.
 - Final hold: Hold at 240°C for 5 minutes.
- Injector and Detector Temperatures: 250°C.
- Injection Volume: 1 μ L of a 1% solution of isononyl acetate in a suitable solvent (e.g., hexane).
- Data Analysis: The retention times of the different peaks will correspond to the different isomers, and the peak areas can be used for relative quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

For the separation of enantiomers of a chiral isononyl acetate, such as the putative **(+)-isononyl acetate**, chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP) to achieve differential retention of the enantiomers. Polysaccharide-based CSPs are commonly employed for this purpose.^{[6][7]}

Experimental Protocol: Chiral HPLC Separation of **(+)-Isononyl Acetate**

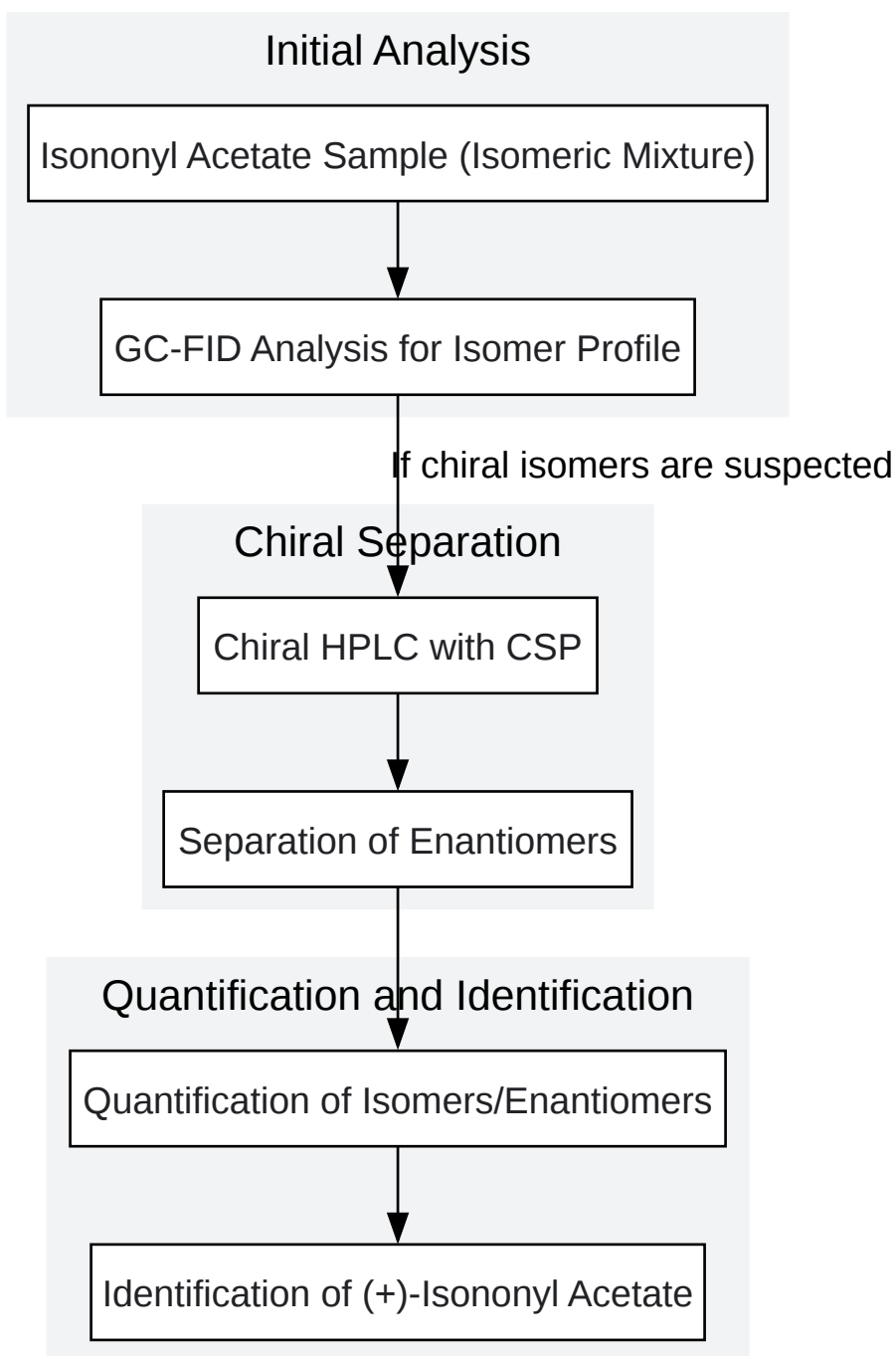
- Objective: To separate the enantiomers of a chiral isononyl acetate.
- Instrumentation: An HPLC system equipped with a UV detector.

- Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).
[6]
- Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be optimized to improve separation.[6]
- Flow Rate: 0.5 - 1.0 mL/min.[6]
- Column Temperature: Ambient.
- Detection: UV detection at a suitable wavelength (e.g., 210 nm).
- Sample Preparation: A solution of the racemic isononyl acetate standard in the mobile phase.
- Procedure:
 - Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
 - Inject the sample solution.
 - Monitor the elution profile. The two enantiomers should elute as separate peaks.
 - The identity of the **(+)-isononyl acetate** peak can be confirmed by injecting a standard of the pure enantiomer if available, or by using a chiral detector.

Visualizations

Logical Workflow for Isomer Analysis

Logical Workflow for Isononyl Acetate Isomer Analysis

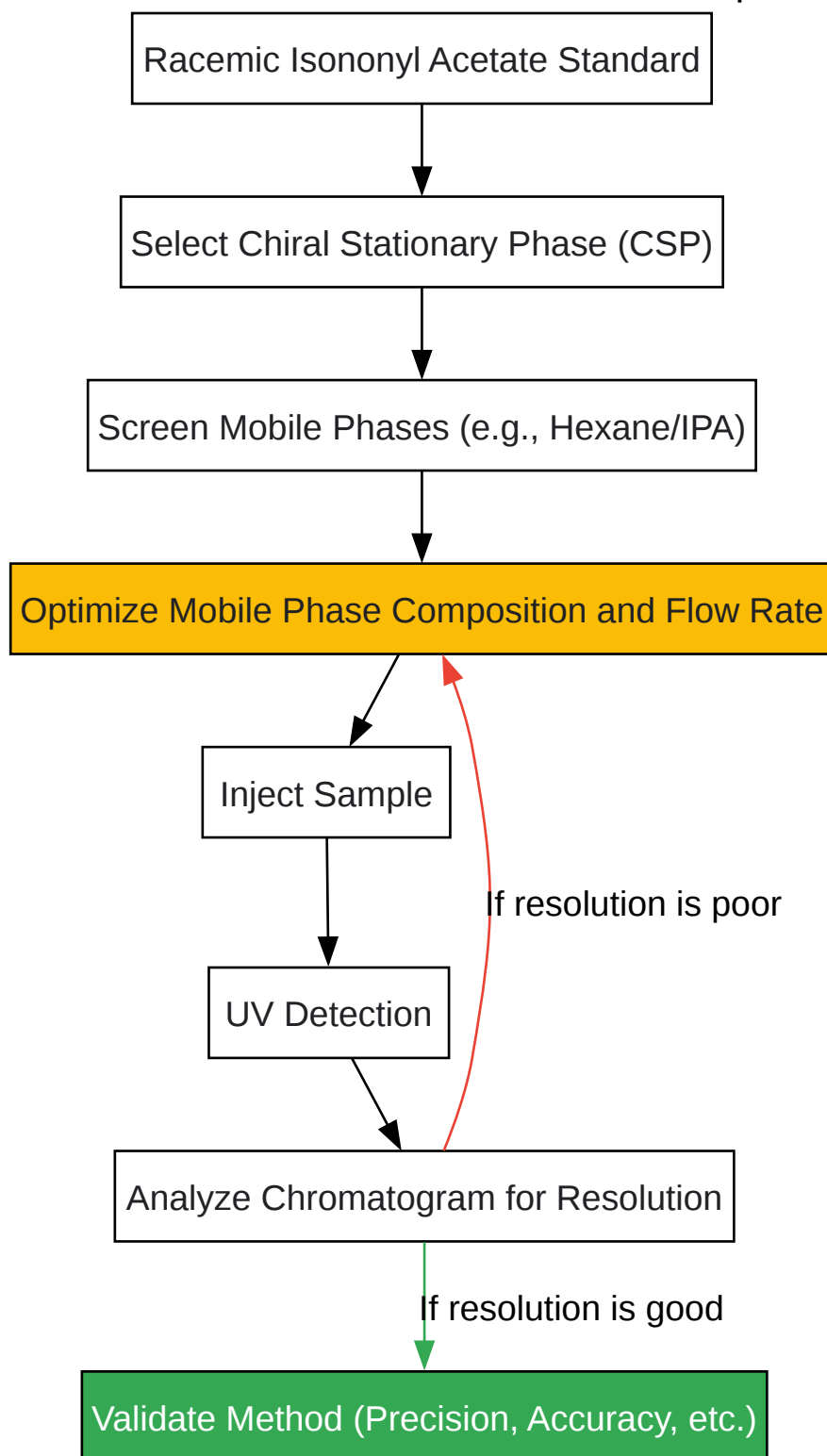


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Caption: Logical workflow for the analysis of isononyl acetate isomers.

Experimental Workflow for Chiral HPLC Method Development

Workflow for Chiral HPLC Method Development



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